Bromomethylcyclopropane

Catalog No.
S794199
CAS No.
7051-34-5
M.F
C4H7Br
M. Wt
135.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromomethylcyclopropane

CAS Number

7051-34-5

Product Name

Bromomethylcyclopropane

IUPAC Name

bromomethylcyclopropane

Molecular Formula

C4H7Br

Molecular Weight

135.00 g/mol

InChI

InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2

InChI Key

AEILLAXRDHDKDY-UHFFFAOYSA-N

SMILES

Array

Synonyms

(Bromomethyl)cyclopropane; 1-(Bromomethyl)cyclopropane; Cyclopropanemethyl Bromide; Cyclopropylcarbinyl Bromide;

Canonical SMILES

C1CC1CBr

The exact mass of the compound (Bromomethyl)cyclopropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Bromomethyl)cyclopropane is a chemical compound classified as a cyclopropane derivative, with the molecular formula C4_4H7_7Br and a molecular weight of 135 g/mol. This compound appears as a colorless to slightly yellow liquid and has notable physical properties, including a melting point of 87-90 °C and a boiling point of 105-107 °C. It is slightly soluble in chloroform and methanol but is not miscible with water . The compound is primarily used as a synthetic building block in organic chemistry, particularly for introducing the cyclopropylmethyl group into various chemical structures.

(Bromomethyl)cyclopropane is a hazardous compound due to the presence of bromine. Here are some safety concerns:

  • Toxicity: It is likely to be toxic by inhalation, ingestion, and skin contact.
  • Flammability: Flammable liquid [].
  • Reactivity: Reacts with strong oxidizing agents and strong bases [].
, particularly in the synthesis of more complex organic molecules. One significant reaction involves its use in iron-catalyzed cross-coupling with alkenyl Grignard reagents to produce 1,4-dienes . Additionally, this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, facilitating the formation of various derivatives.

While specific biological activities of (bromomethyl)cyclopropane are not extensively documented, its derivatives have been studied for potential pharmaceutical applications. The strained cyclopropane ring often contributes to the bioactivity of related compounds, making them useful in medicinal chemistry . The compound serves as an intermediate in synthesizing biologically active substances, emphasizing its importance in drug development.

Several methods exist for synthesizing (bromomethyl)cyclopropane:

  • Bromination of Cyclopropylmethanol: This method involves treating cyclopropylmethanol with bromine or N-bromosuccinimide in the presence of triarylphosphite under controlled temperatures to ensure high purity and yield .
  • Using α-Bromoketones or Aldehydes: (Bromomethyl)cyclopropane can also be synthesized from α-bromoketones or aldehydes through reactions with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide and triethylamine .
  • One-Pot Synthesis: Recent advancements include one-pot synthesis methods that streamline the process, enhancing efficiency and reducing the number of steps involved .

(Bromomethyl)cyclopropane is widely used in organic synthesis as it acts as a versatile building block for creating various chemical entities. Its primary applications include:

  • Synthesis of 1,4-Dienes: Utilized in iron-catalyzed cross-coupling reactions with alkenyl Grignard reagents.
  • Intermediate in Drug Development: Employed in synthesizing pharmaceuticals and biologically active compounds due to its reactive nature .
  • Material Science: Investigated for potential applications in developing new materials owing to its unique structural properties.

Interaction studies involving (bromomethyl)cyclopropane typically focus on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo substitution reactions makes it a subject of interest for studying reaction mechanisms and developing new synthetic pathways. Its interactions are crucial for understanding how cyclopropane derivatives can be utilized in creating complex organic molecules.

(Bromomethyl)cyclopropane shares structural similarities with several other compounds, each possessing unique characteristics:

CompoundMolecular FormulaNotable Features
(Bromomethyl)cyclobutaneC4_4H7_7BrSimilar structure; larger ring strain
Cyclopropylmethyl chlorideC4_4H8_8ClChlorine substituent instead of bromine
Cyclopropylmethyl etherC5_5H10_10OEther functional group; less reactive
CyclopropylmethylamineC5_5H11_11NAmino group introduces basic properties

Uniqueness

The uniqueness of (bromomethyl)cyclopropane lies in its specific reactivity due to the bromine atom, which facilitates nucleophilic substitution reactions more effectively than other halogenated compounds. Its strained cyclopropane structure also contributes to its utility as an intermediate in various synthetic pathways, distinguishing it from similar compounds that may not exhibit the same level of reactivity or versatility.

XLogP3

1.7

Exact Mass

133.97311 Da

Monoisotopic Mass

133.97311 Da

Heavy Atom Count

5

UNII

D8ZPP7X54B

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 70 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 69 of 70 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (27.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (24.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (23.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (23.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

7051-34-5

Wikipedia

(Bromomethyl)cyclopropane

Dates

Last modified: 08-15-2023

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